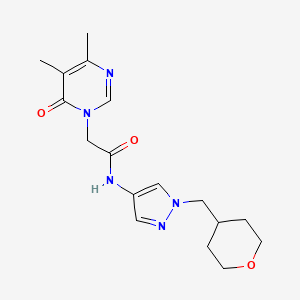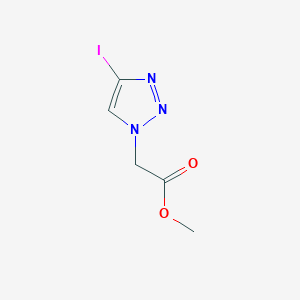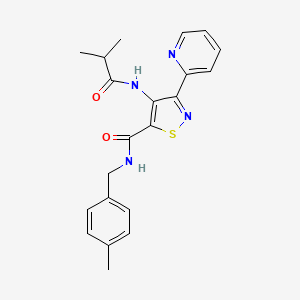
4-((1-(6-methoxynicotinoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(6-methoxynicotinoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, also known as AZD6738, is a potent and selective inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a serine/threonine kinase that is involved in DNA damage response and replication stress. AZD6738 has been studied extensively for its potential applications in cancer treatment and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
This compound and related structures have been synthesized and evaluated for their potential in various pharmaceutical applications. For instance, novel 3-oxopiperidin-2-ones, which can be related structurally to the compound , have been synthesized from methyl 2-alkoxy-5-amino-2-pentenoates, showcasing the versatility of these compounds in creating potentially bioactive molecules (Dejaegher, D’hooghe, & Kimpe, 2008).
Antifungal and Antimicrobial Potential
Research into derivatives of similar structures has shown significant antifungal and antimicrobial effects. For example, some 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound exhibited promising antifungal effects against important types of fungi such as Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Antidepressant and Nootropic Agents
The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has been explored for their potential as antidepressant and nootropic agents. Some compounds demonstrated significant antidepressant activity, highlighting the potential of such structures in central nervous system (CNS) applications (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antituberculosis and Antioxidant Activities
New pyrimidine-azetidinone analogues have been synthesized and tested for their antimicrobial, antioxidant, and antituberculosis activities. These studies suggest the utility of azetidinone derivatives in combating various microbial and oxidative stress-related conditions (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Novel Methodologies in Synthesis
Innovative synthetic methodologies involving azetidinones, such as nickel-catalyzed cycloaddition to access alkaloids, demonstrate the compound's relevance in advanced synthetic organic chemistry and the potential for creating complex bioactive molecules (Renner, Smith, Cowley, & Louie, 2022).
properties
IUPAC Name |
4-[1-(6-methoxypyridine-3-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-6-13(7-16(21)19(11)2)24-14-9-20(10-14)17(22)12-4-5-15(23-3)18-8-12/h4-8,14H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBOASMZWYACNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid](/img/structure/B3011458.png)
![2-iodo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3011460.png)


![N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3011468.png)
![3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3011469.png)





![2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3011478.png)
![2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B3011479.png)
![(1S,5S)-2-Azabicyclo[3.2.0]heptane](/img/structure/B3011480.png)